molecular formula C25H25NO B588573 Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)- CAS No. 824959-87-7

Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)-

Cat. No.: B588573
CAS No.: 824959-87-7
M. Wt: 355.5 g/mol
InChI Key: BMOMWXXAVVSIRU-UHFFFAOYSA-N
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Description

Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)- (CAS 824959-87-7), commonly referred to as JWH-180, is a synthetic cannabinoid receptor agonist with the molecular formula C₂₅H₂₅NO and a molecular weight of 355.5 g/mol . Structurally, it consists of a 1-propyl-substituted indole moiety linked via a ketone bridge to a 4-propyl-substituted naphthalene group (Fig. 1). JWH-180 exhibits high affinity for both central cannabinoid receptor 1 (CB1, Ki = 26 nM) and peripheral cannabinoid receptor 2 (CB2, Ki = 9.6 nM) . It is a crystalline solid with UV absorption maxima at 223 nm and 316 nm, and it is stable for ≥5 years when stored at -20°C .

Properties

IUPAC Name

(1-propylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-3-9-18-14-15-22(20-11-6-5-10-19(18)20)25(27)23-17-26(16-4-2)24-13-8-7-12-21(23)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOMWXXAVVSIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669851
Record name (1-Propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824959-87-7
Record name (1-Propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of JWH-180. For example, the method of administration can affect its bioavailability and onset of effects. When smoked or vaporized, cannabinoids can produce a quick onset of effects and rapid offset. Moreover, factors such as the user’s metabolic rate, body mass, age, health status, and concurrent use of other substances can also influence the effects of JWH-180.

Biological Activity

Methanone, specifically the compound (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)-, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to cannabinoid receptors in the human body. This article delves into the compound's pharmacological properties, metabolic pathways, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indole moiety and a naphthalene ring. Its chemical formula is C23H25NOC_{23}H_{25}NO with a molecular weight of approximately 357.45 g/mol. The structural configuration allows it to interact with cannabinoid receptors, primarily CB1 and CB2, which are crucial for mediating the effects of cannabinoids.

Methanone acts as a cannabinoid receptor agonist , influencing various physiological processes. Research indicates that it primarily targets the CB1 receptor in the central nervous system and the CB2 receptor in peripheral tissues. This interaction can lead to a range of effects including analgesia, anti-inflammatory responses, and modulation of mood.

1. Pharmacokinetics

Studies have shown that Methanone undergoes metabolic activation through cytochrome P450 enzymes, particularly CYP1A2. This enzyme is responsible for the mono-hydroxylation of Methanone, leading to its metabolites which may exhibit different biological activities compared to the parent compound .

2. Cellular Effects

In vitro studies have demonstrated that Methanone can induce apoptosis in various cell lines. For instance, JWH-015, a related compound, has been shown to trigger apoptotic pathways in splenocytes and thymocytes by activating caspases and impairing mitochondrial membrane potential . This suggests that Methanone may similarly affect immune cells.

3. Case Studies

A notable case study involved the analysis of synthetic cannabinoids like Methanone in herbal products. Users reported cannabis-like effects after consumption, indicating its psychoactive potential. The prevalence of such compounds in recreational drugs raises concerns regarding their safety and long-term effects on health .

Table 1: Summary of Biological Activities

Activity Effect Reference
CB1 Receptor AgonismAnalgesia, appetite stimulation
CB2 Receptor AgonismAnti-inflammatory
Induction of ApoptosisIncreased caspase activity
Metabolic ActivationHydroxylation via CYP1A2

Comparison with Similar Compounds

Key Observations:

  • Chain Length: JWH-182 (1-pentyl) has a longer alkyl chain on the indole than JWH-180 (1-propyl). Optimal CB1/CB2 activity in synthetic cannabinoids is associated with side chains of 4–6 carbons .
  • Naphthalene Modifications : JWH-163 introduces a 6-methoxy group on the naphthalene ring, which may alter receptor binding kinetics compared to JWH-180’s 4-propyl group .
  • Fluorinated Derivatives : MAM2201 (5-fluoropentyl) demonstrates how halogenation enhances metabolic stability and potency, though JWH-180 lacks such modifications .

Receptor Affinity and Pharmacological Activity

Comparative receptor binding data (where available):

Compound CB1 Ki (nM) CB2 Ki (nM) In Vivo Potency (Hypomobility, Antinociception)
JWH-180 26 9.6 Not characterized
JWH-072 ~20* ~5* High potency in murine models
JWH-182 Not reported Not reported Likely higher than JWH-180 due to pentyl chain
AM-2201 1.0 2.6 Extreme potency; linked to severe toxicity

*Estimated based on structural similarity to JWH-018 .

Key Findings :

  • JWH-180’s CB2 affinity (Ki = 9.6 nM) exceeds its CB1 binding, a trend observed in other naphthoylindoles .
  • Pyrrole-derived analogues (e.g., substituents replacing indole) exhibit significantly lower potency, emphasizing the critical role of the indole scaffold .
  • Fluorinated derivatives like AM-2201 show enhanced receptor affinity and toxicity, highlighting the risks of structural modifications .

Physical and Chemical Properties

Property JWH-180 JWH-182 JWH-163
UV λmax (nm) 223, 316 222, 315 Not reported
Solubility ~5 mg/ml in ethanol Similar to JWH-180 Likely lower due to methoxy
Stability ≥5 years at -20°C ≥5 years at -20°C Not reported
Crystallinity Colorless crystals Crystalline solid Colorless crystals

Sources : .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)-
Reactant of Route 2
Reactant of Route 2
Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)-

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